molecular formula C7H15N3O2 B1628740 Ethyl 4-aminopiperazine-1-carboxylate CAS No. 64268-81-1

Ethyl 4-aminopiperazine-1-carboxylate

Cat. No.: B1628740
CAS No.: 64268-81-1
M. Wt: 173.21 g/mol
InChI Key: ISHOFTOCHKUONS-UHFFFAOYSA-N
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Description

Ethyl 4-aminopiperazine-1-carboxylate , also known as 1-Carbethoxy-4-aminopiperidine , is a chemical compound with the empirical formula C8H16N2O2 . It falls within the category of heterocyclic building blocks and is commonly used in organic synthesis . The compound’s molecular weight is approximately 172.22 g/mol .


Molecular Structure Analysis

The compound’s molecular structure consists of a piperidine ring with an ethyl ester group attached to the nitrogen atom. The SMILES notation for This compound is: CCOC(=O)N1CCC(N)CC1 .


Chemical Reactions Analysis

  • Synthesis of quinolin-2(1H)-one derivatives .

Physical and Chemical Properties Analysis

  • Density : Approximately 1.004 g/mL at 25°C (literature value)

Properties

IUPAC Name

ethyl 4-aminopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-2-12-7(11)9-3-5-10(8)6-4-9/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHOFTOCHKUONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604250
Record name Ethyl 4-aminopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64268-81-1
Record name Ethyl 4-aminopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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